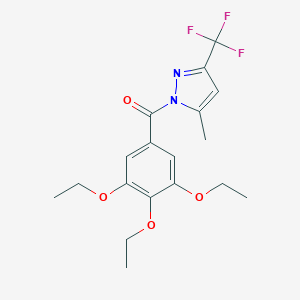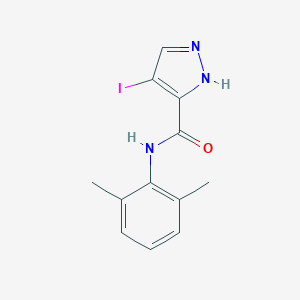![molecular formula C17H18N2O4S2 B213622 Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate, also known as compound A, is a synthetic organic compound with potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for use in various fields, including biochemistry and pharmacology. In
作用機序
The mechanism of action of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A involves the inhibition of enzymes involved in the biosynthesis of lipids. Specifically, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. By inhibiting this enzyme, Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce the production of fatty acids and other lipids, which can have therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A have been studied extensively in vitro and in vivo. In vitro studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit the activity of acetyl-CoA carboxylase, leading to a decrease in the production of fatty acids and other lipids. In vivo studies have shown that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can reduce body weight and improve glucose metabolism in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the primary advantages of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase, which can have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of using Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A. One area of research is the development of more efficient synthesis methods that can produce Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in larger quantities. Another area of research is the identification of other enzymes that Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A can inhibit, which can lead to the development of new therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A in humans, which can pave the way for its use in clinical trials.
合成法
Compound A can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with phenylsulfonyl chloride, followed by the reaction of the resulting product with ethyl carbamate. The final step involves the reaction of the resulting product with acetic anhydride and thionyl chloride to form Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A.
科学的研究の応用
Compound A has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of biochemistry, where Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate A has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of lipids. This inhibition can have potential therapeutic applications in the treatment of various diseases, including cancer and metabolic disorders.
特性
製品名 |
Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate |
|---|---|
分子式 |
C17H18N2O4S2 |
分子量 |
378.5 g/mol |
IUPAC名 |
ethyl 4-carbamoyl-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O4S2/c1-3-23-17(22)14-10(2)13(15(18)21)16(25-14)19-12(20)9-24-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,18,21)(H,19,20) |
InChIキー |
ODCXGXKRBGQJDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

